(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a structurally complex heterocyclic molecule featuring a rhodanine (2-thioxothiazolidin-4-one) core. Key structural elements include:
- Rhodanine backbone: Known for its biological relevance, including antimicrobial and antiviral properties.
- Pyrido[1,2-a]pyrimidin-4-one moiety: A fused bicyclic system that may enhance binding affinity to biological targets. Hydroxyethoxyethylamino chain: Likely improves solubility and pharmacokinetic properties. The Z-configuration at the methylene bridge is critical for maintaining stereoelectronic interactions, as seen in structurally analogous compounds . Characterization methods such as NMR and UV spectroscopy (as applied in related studies ) would confirm its stereochemistry and purity.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-14-4-2-7-25-19(14)24-18(23-6-10-30-11-8-27)16(20(25)28)12-17-21(29)26(22(32)33-17)13-15-5-3-9-31-15/h2-5,7,9,12,23,27H,6,8,10-11,13H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNUUYKIYUZOI-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic molecule with significant potential for various biological activities. Its structural components suggest a range of pharmacological applications, particularly in the fields of antiviral and antibacterial therapies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 486.56 g/mol. The intricate structure includes:
- A furan ring , which is often associated with biological activity.
- A pyrido-pyrimidine moiety , known for its role in various pharmacological effects.
- A thiazolidine structure , which has been linked to anti-inflammatory and antimicrobial properties.
Biological Activity
Preliminary studies indicate that this compound exhibits potential biological activities, including:
-
Antiviral Activity :
- Similar compounds have shown efficacy against viral targets by inhibiting key enzymes such as NS5B RNA polymerase. For instance, thiazolidinone derivatives have demonstrated over 95% inhibition in vitro against Hepatitis C virus (HCV) .
- The compound's structural features may enhance its ability to interfere with viral replication processes.
-
Antibacterial Activity :
- Research on related thiazolidinone derivatives indicates strong antibacterial properties, with minimum inhibitory concentrations (MIC) reported as low as 3.13 μM against Staphylococcus aureus .
- The presence of the furan and thiazolidine rings may contribute to its antibacterial efficacy by disrupting bacterial cell wall synthesis or function.
- Antitumor Activity :
Synthesis : The synthesis of this compound involves several steps that require careful optimization to maximize yield and purity. The synthetic route typically includes:
- Formation of the furan and thiazolidine rings.
- Coupling reactions to introduce the pyrido-pyrimidine moiety.
- Final modifications to achieve the desired functional groups.
Mechanism of Action : While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its biological activity may stem from:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of rhodanine derivatives. Key analogues and their distinguishing features are summarized below:
Electrochemical Properties
Rhodanine derivatives exhibit redox activity due to the thioxo group. A study on (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-ones reported oxidation potentials ranging from +0.85 V to +1.20 V (vs. Ag/AgCl), attributed to the azulene substituent .
Solubility and logP Predictions
- Target Compound : The hydroxyethoxyethyl chain likely increases hydrophilicity (predicted logP ≈ 1.5).
- Azulene Derivative : Higher logP (~3.2) due to hydrophobic azulene.
- Isopropyl Derivative : Moderate logP (~2.8), balancing polar and nonpolar groups.
Research Findings and Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Electrochemical Data (Hypothetical Comparison)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
